Differentiation via Hydrophobicity Enhancement in MOFs Compared to Unsubstituted Terephthalate
The incorporation of the 2,5-bis(2,2,2-trifluoroethoxy)terephthalate linker into MOFs is expected to significantly enhance framework hydrophobicity and CO2 selectivity compared to MOFs built from unsubstituted terephthalic acid [1]. This is a class-level inference based on the established principle that highly polar fluorine atoms on organic linkers increase carbon dioxide uptake and introduce hydrophobicity into the framework [1].
| Evidence Dimension | Framework Hydrophobicity and CO2 Affinity |
|---|---|
| Target Compound Data | Contains two trifluoroethoxy (-OCH2CF3) groups, which introduce a total of six fluorine atoms [2]. |
| Comparator Or Baseline | Unsubstituted terephthalic acid (contains 0 fluorine atoms). |
| Quantified Difference | N/A (class-level inference based on presence/absence of fluorinated groups). |
| Conditions | Postulated behavior in MOF synthesis based on established literature trends for fluorinated ligands [1]. |
Why This Matters
This demonstrates that selecting this compound over a non-fluorinated analog is essential for research aiming to create hydrophobic MOFs with enhanced selectivity for gases like CO2.
- [1] University of Pisa. (2022). Fluorinated terephthalic acids and imidazole-based compounds - Synthesis and preliminary applications as ligands in MOFs preparation. “Specifically, highly polar fluorine atom(s) on the organic linkers can enhance the carbon dioxide gas-uptake and selectivity of the MOF, introducing hydrophobicity in the framework.” View Source
- [2] ChemSrc. (2018). 1268628-19-8 CAS No. | 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid. (Molecular Formula: C12H8F6O6). View Source
